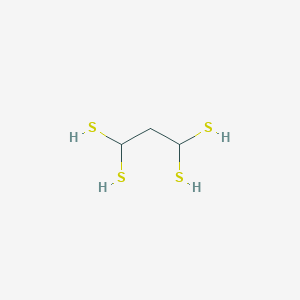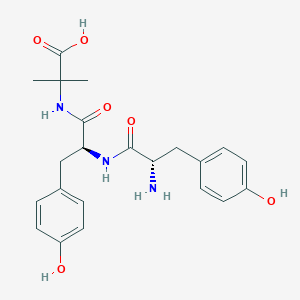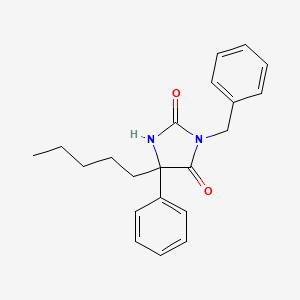
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.42746 . This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-: This compound has a similar structure but with a methyl group instead of a pentyl group.
2,4-Imidazolidinedione, 5-methyl-5-phenyl-: This compound has a methyl group instead of a pentyl group and lacks the phenylmethyl group.
The uniqueness of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
824392-47-4 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-benzyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-10-15-21(18-13-8-5-9-14-18)19(24)23(20(25)22-21)16-17-11-6-4-7-12-17/h4-9,11-14H,2-3,10,15-16H2,1H3,(H,22,25) |
Clave InChI |
URESDUZRUOSGFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
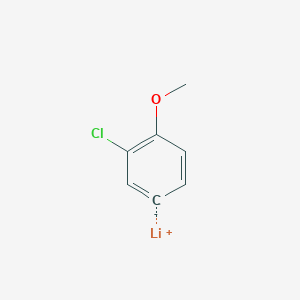
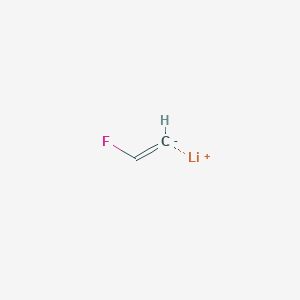
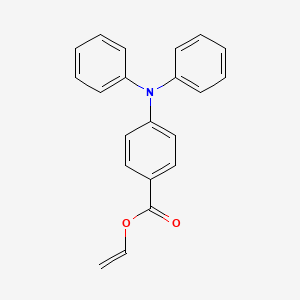
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
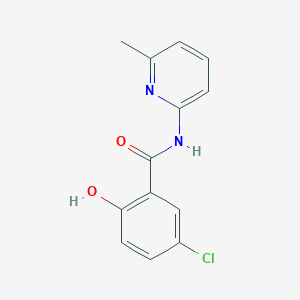
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
